
Coccinilactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coccinilactone B is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. It is part of a group of compounds known for their diverse biological activities, including anti-tumor, anti-HIV, and antioxidant effects . The molecular formula of this compound is C₃₀H₄₆O₃, and it has a molecular weight of 454.684 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coccinilactone B involves complex organic reactions, typically starting from simpler triterpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. general steps include oxidation, reduction, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its extraction primarily from natural sources. The roots of Kadsura coccinea are harvested, and the compound is isolated using solvent extraction followed by chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Coccinilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Coccinilactone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-HIV activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Coccinilactone B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For instance, its anti-tumor activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Coccinilactone B is compared with other lanostane-type triterpenoids such as:
- Coccinone A
- Coccinone B
- Coccinone C
- Coccinone D
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological effects it exhibits .
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(2S,8R,11S,12S,15R,16R)-2,7,7,12,16-pentamethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-6-oxatetracyclo[9.7.0.02,8.012,16]octadec-1(18)-en-5-one |
InChI |
InChI=1S/C30H46O3/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)33-26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25+,28-,29-,30+/m1/s1 |
Clave InChI |
XBUGEWAGQYVNMD-CWIFRZCHSA-N |
SMILES isomérico |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)OC4(C)C)C)C)C |
SMILES canónico |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)OC4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



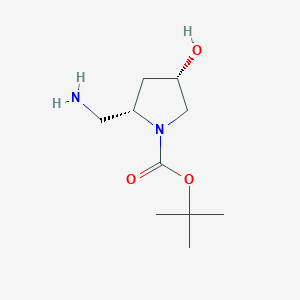
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
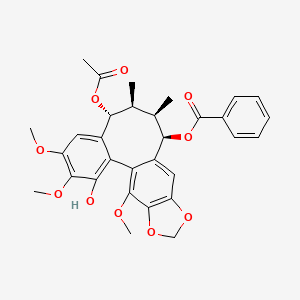
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239660.png)
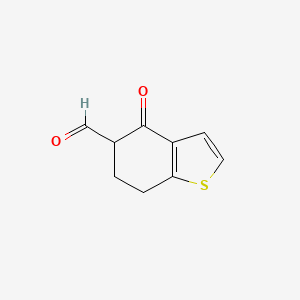
![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)
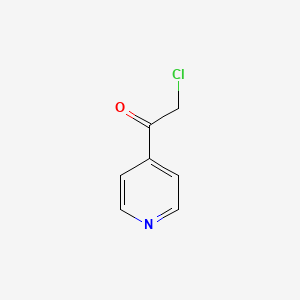
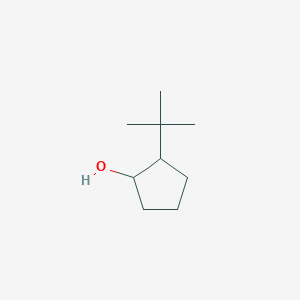
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
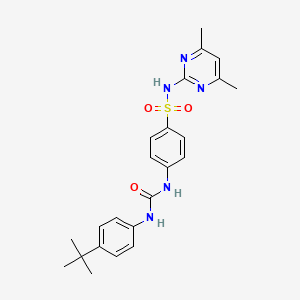

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)

